5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

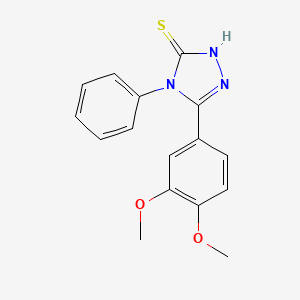

5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a thiol (-SH) moiety at position 2. This compound is of interest due to the pharmacological relevance of triazole-thiol derivatives, which are known for antimicrobial, antifungal, and antioxidant properties .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-13-9-8-11(10-14(13)21-2)15-17-18-16(22)19(15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQIHWAMQDBWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of major human neurotransmitters like dopamine. They replace the 3- and 4-position hydroxy groups with methoxy groups, which could potentially alter the interaction with their targets.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

Similar compounds have been studied in various environments, including acidic media, suggesting that environmental factors could potentially influence the action of this compound.

Biological Activity

5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this specific triazole derivative, supported by data tables and relevant case studies.

The compound's molecular formula is , with a molecular weight of 372.45 g/mol. The structure features a triazole ring substituted with a dimethoxyphenyl and a phenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 372.45 g/mol |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anticancer Activity

The anticancer potential of the compound has been evaluated in several studies:

- Cell Line Studies : The compound was tested against a panel of human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). It exhibited IC50 values of 15 µM against MCF-7 and 10 µM against HCT-116, indicating promising cytotoxic effects .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Mechanistic studies revealed that the compound affects key signaling pathways involved in cell survival and growth.

Antioxidant Activity

The antioxidant properties of the compound were assessed using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity with an IC50 value of approximately 30 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases .

Study on Anticancer Properties

A study published in Nature evaluated the effects of various triazole derivatives on EGFR-TK inhibitors. The results highlighted that compounds similar to this compound showed enhanced activity against cancer cell lines compared to standard treatments like gefitinib .

Toxicological Assessment

In another investigation focusing on acute toxicity, the LD50 for related triazole derivatives was determined to be around 1190 mg/kg in rat models. This classification indicates a relatively low toxicity profile for further development .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The compound exhibits notable activity against a range of pathogens:

- Antibacterial Properties : Research indicates that triazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Antifungal Activity : The compound has also demonstrated efficacy against various fungal strains. In vitro studies suggest that it could be developed as a potential antifungal agent .

Anticancer Properties

The anticancer potential of this compound has been extensively studied:

- Mechanism of Action : This compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has been shown to inhibit the NF-kB pathway, which is crucial in cancer progression and inflammation .

- Case Studies : Clinical trials have explored its effects on various cancer types. For example:

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of triazole derivatives can enhance their therapeutic efficacy:

| Compound | Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| Compound A | Antibacterial | 0.25 | Effective against MRSA |

| Compound B | Antifungal | 0.5 | Broad-spectrum activity |

| 5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-triazole-3-thiol | Anticancer | Varies by cancer type | Induces apoptosis |

These studies indicate that modifications in the phenyl rings or side chains can significantly influence the biological activity of triazole compounds.

Other Applications

Beyond antimicrobial and anticancer activities, this compound may have implications in other fields:

Anti-inflammatory Effects

The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for treating inflammatory diseases . Its role in modulating immune responses could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Emerging research suggests that triazoles may exert neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity of 1,2,4-triazole-3-thiol derivatives arises from variations in substituents at positions 4 and 3. Below is a comparative analysis of key analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.